

# The Selectivity Profile of SHP389: An In-depth Technical Guide

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## Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588

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This technical guide provides a comprehensive overview of the selectivity profile of **SHP389** (also known as TNO155), a potent and orally bioavailable allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document is intended to serve as a core resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate a deeper understanding of **SHP389**'s mechanism of action and therapeutic potential.

## Introduction

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.<sup>[1][2]</sup> As a key downstream effector of receptor tyrosine kinase (RTK) signaling, SHP2 has emerged as a compelling target for therapeutic intervention in various cancers where this pathway is hyperactivated. **SHP389** is a first-in-class, selective, allosteric inhibitor of SHP2 that stabilizes the enzyme in a closed, auto-inhibited conformation.<sup>[1][3]</sup> This mechanism prevents its activation and subsequent dephosphorylation of downstream substrates, leading to the suppression of the RAS-MAPK pathway.<sup>[3]</sup>

## Quantitative Selectivity and Potency Data

The following tables summarize the in vitro potency and selectivity of **SHP389** against its primary target, SHP2, as well as its activity against other cellular targets.

Table 1: In Vitro Potency of **SHP389**

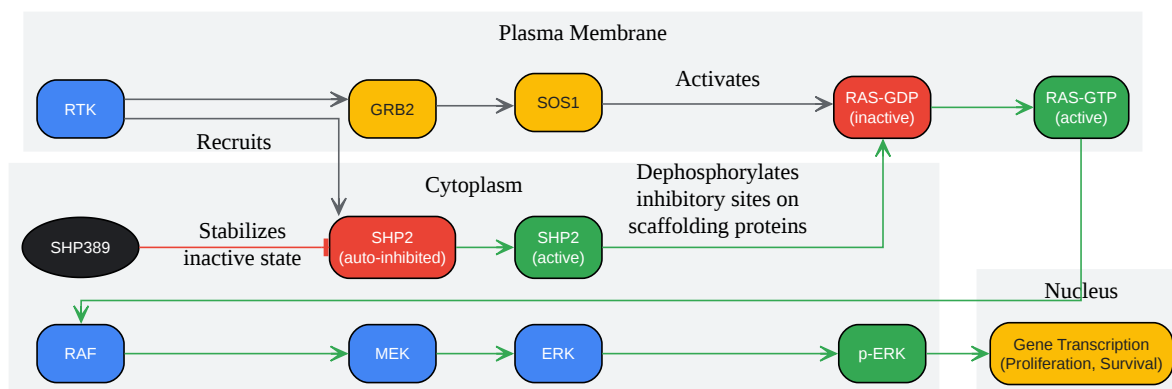
Assay Type	Target/Cell Line	IC50	Reference
SHP2 Inhibition (Biochemical Assay)	Wild-type SHP2	11 nM	<a href="#">[4]</a>
p-ERK Inhibition (Cellular Assay)	KYSE520	8 nM	<a href="#">[5]</a>
Cell Proliferation (5-day)	KYSE520	100 nM	<a href="#">[5]</a>

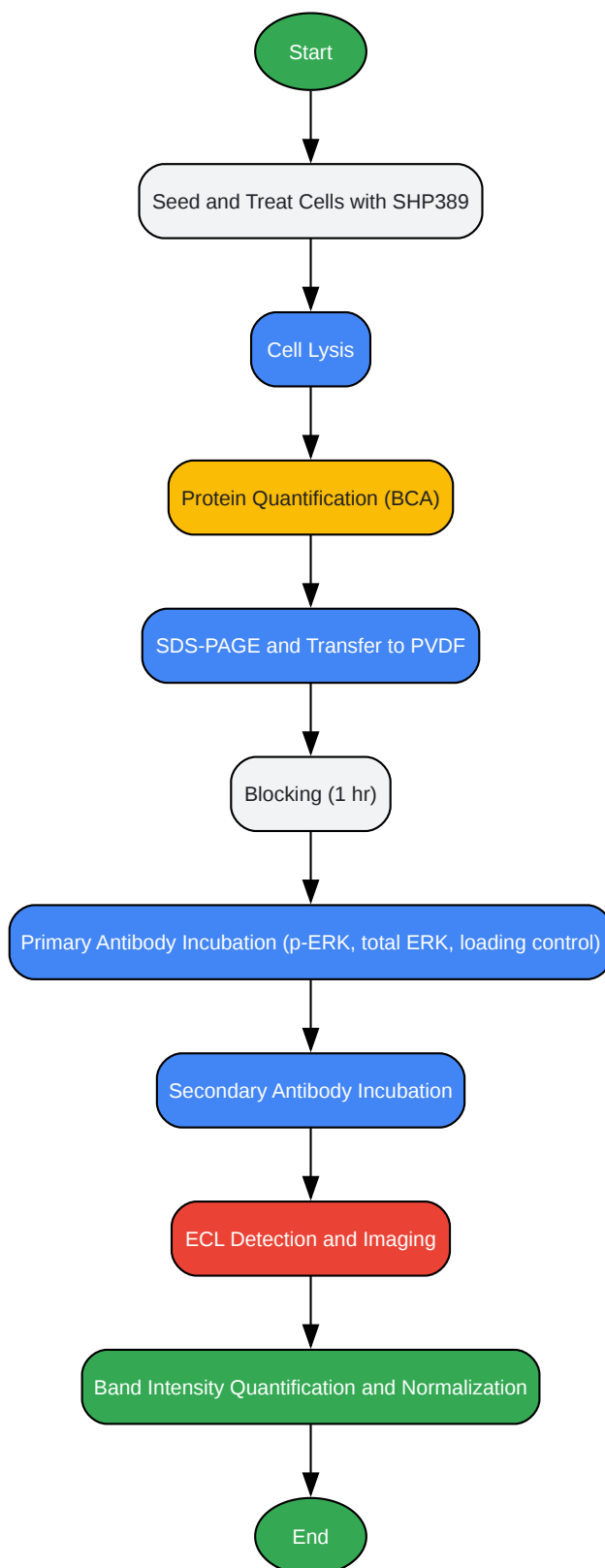
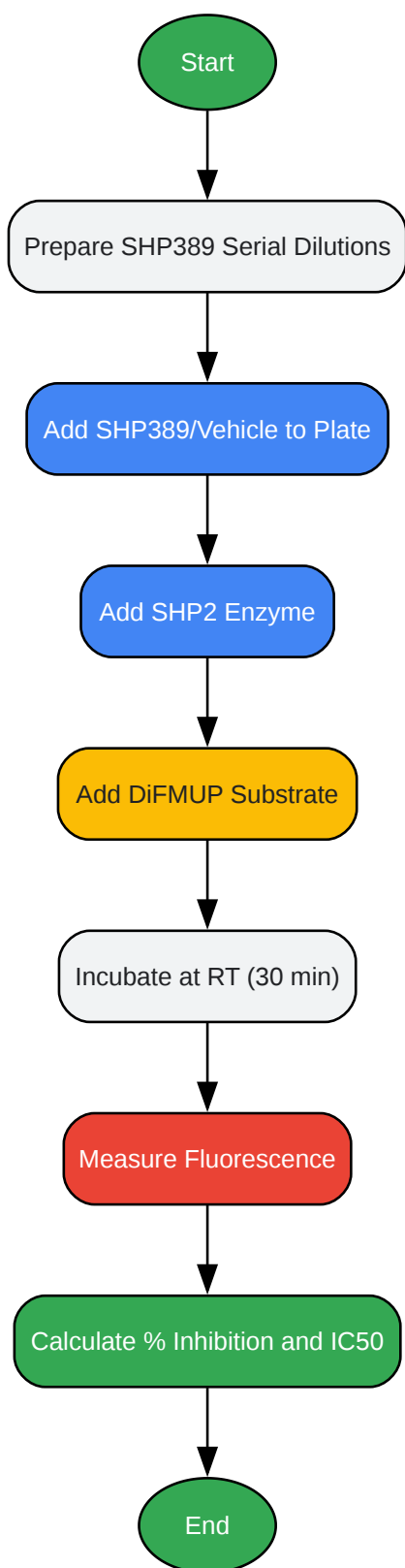
Table 2: Off-Target Activity of **SHP389**

Target	IC50	Reference
Cav1.2	18 $\mu$ M	<a href="#">[5]</a>
VMAT	6.9 $\mu$ M	<a href="#">[5]</a>
SST3	11 $\mu$ M	<a href="#">[5]</a>

## Signaling Pathways and Mechanism of Action

**SHP389** exerts its therapeutic effect by modulating the RAS-MAPK signaling cascade. The following diagram illustrates the central role of SHP2 in this pathway and the mechanism of inhibition by **SHP389**.





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